molecular formula C13H12N4O B2437649 N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379972-28-6

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2437649
CAS No.: 2379972-28-6
M. Wt: 240.266
InChI Key: GQIZYMZZHXIUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a synthetically designed small molecule based on the privileged pyrido[2,3-d]pyrimidine scaffold, a core structure known for its significant role in medicinal chemistry and diverse biological activities . This compound incorporates a furan-3-yl ethyl chain linked to the pyrimidin-4-amine group, a structural feature designed to enhance interactions with biological targets. The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore in anticancer research, often functioning as an ATP-competitive inhibitor of various kinases central to signal transduction pathways . Similar compounds have demonstrated potent inhibitory activity against pro-angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, as well as against the Epidermal Growth Factor Receptor (EGFR) . The mechanism of action for this class of compounds typically involves binding to the ATP-binding site of the target kinase, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis . The furan heterocycle can engage in π-π stacking interactions within the hydrophobic regions of the kinase's active site, while the pyrimidin-4-amine moiety can act as a hinge binder, forming critical hydrogen bonds with the protein backbone . The primary research applications of this compound are in the field of oncology, particularly in the screening and development of targeted therapies. It serves as a valuable tool compound for studying the PI3K/Akt/mTOR and other kinase-driven pathways in cellular models . Researchers can utilize this molecule to investigate its antiproliferative effects, its potential to induce apoptosis, and its role as a modulator of tubulin polymerization or other cytoskeletal targets . Given its structural similarity to other fused pyrimidines, it may also possess potential anti-infective properties, warranting investigation in antimicrobial or antiviral assays . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-2-11-12(14-5-1)16-9-17-13(11)15-6-3-10-4-7-18-8-10/h1-2,4-5,7-9H,3,6H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIZYMZZHXIUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-3-yl Ethyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with a furan-3-yl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Anticancer Activity

The compound is part of a broader class of pyrido[2,3-d]pyrimidines that have shown promising anticancer properties. Research indicates that derivatives of pyrido[2,3-d]pyrimidines can selectively inhibit the growth of various cancer cell lines. For instance, a study utilizing the National Cancer Institute's 60 human cancer cell line panel found that certain analogs exhibited significant cytotoxic effects against breast and renal cancer cells .

Case Study: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis revealed that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can enhance anticancer activity. Compounds with specific substituents demonstrated higher selectivity and potency against targeted cancer types, suggesting a pathway for developing new chemotherapeutic agents .

Enzyme Inhibition

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has been studied for its ability to inhibit key enzymes involved in cancer progression and other diseases. Notably, some derivatives have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which play critical roles in epigenetic regulation and are implicated in various cancers .

Other Biological Activities

Besides anticancer properties, pyrido[2,3-d]pyrimidines have been explored for their anti-inflammatory and antimicrobial activities. Some derivatives have shown efficacy as anti-inflammatory agents by inhibiting pathways that lead to inflammation . Additionally, research into their antimicrobial properties suggests potential applications in treating infections caused by resistant strains of bacteria.

Comprehensive Data Table

Application AreaCompound ActivityReference
AnticancerSelective inhibition of breast and renal cancer cell lines
Enzyme InhibitionInhibition of JmjC histone demethylases
Anti-inflammatoryReduction of inflammation markers
AntimicrobialEfficacy against resistant bacterial strains

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Furan-Containing Compounds: Molecules that feature a furan ring with various substituents.

Uniqueness

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to the combination of its pyrido[2,3-d]pyrimidine core and furan-3-yl ethyl substituent, which imparts distinct chemical and biological properties

Biological Activity

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by a pyrido[2,3-d]pyrimidine core with a furan-3-yl ethyl substituent. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse scientific literature.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

N 2 Furan 3 yl ethyl pyrido 2 3 d pyrimidin 4 amine\text{N 2 Furan 3 yl ethyl pyrido 2 3 d pyrimidin 4 amine}

The synthesis typically involves:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : Achieved through cyclization of appropriate precursors.
  • Introduction of the Furan-3-yl Ethyl Group : Alkylation with furan-3-yl ethyl halide under basic conditions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against various pathogens. A study highlighted that certain derivatives demonstrated low IC50 values against Cryptococcus neoformans, suggesting potential for treating fungal infections .

CompoundTarget PathogenIC50 (µg/mL)
Amphotericin BCryptococcus neoformans0.50
Novel Pyrido DerivativeCryptococcus neoformans15.6 - 125

Antiviral and Anticancer Activity

The compound's potential as an antiviral agent has been explored in various studies. Notably, some pyrido[2,3-d]pyrimidine derivatives have shown inhibition against viral enzymes and cancer cell lines. For example:

  • VEGFR-2 Inhibition : A related pyridine derivative demonstrated an IC50 value of 65 nM against VEGFR-2, indicating strong potential as an antiangiogenic agent .
Cell LineIC50 (µM)
HepG2 (Liver Cancer)21.00
MCF-7 (Breast Cancer)26.10

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the inhibition of VEGFR-2 can disrupt angiogenesis in tumors .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyrido derivatives against multiple bacterial strains and reported significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than standard antibiotics .
    Bacterial StrainMIC (µg/mL)
    S. aureus<31.25
    E. coli<62.50
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further exploration for drug development .

Q & A

Q. What established synthetic routes are available for N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

Q. How is structural characterization performed for this compound using spectroscopic methods?

  • Methodological Answer : 1H NMR is critical for confirming substituent positions. For example, furan protons in related furo[2,3-d]pyrimidines resonate at δ 6.74–7.98, while pyrimidine NH signals appear as broad singlets (δ ~9.56) . Melting points (e.g., 87–132°C for derivatives) and Rf values (e.g., 0.30 in hexane/EtOAc) provide additional purity metrics . X-ray crystallography (e.g., for N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies enhance aqueous solubility of pyrido[2,3-d]pyrimidin-4-amine derivatives for biological testing?

  • Methodological Answer : Introducing hydrophilic groups (e.g., methoxy, hydroxyl) on the aryl or furan moieties improves solubility. For example, N-(4'-methoxyphenyl)-N,2,6-trimethyl derivatives show increased water solubility due to hydrogen-bonding capabilities . Salt formation (e.g., hydrochloride salts with melting points >287°C) further enhances bioavailability .

Q. How does the furan-3-yl ethyl substituent influence binding affinity to biological targets?

Q. How do researchers resolve discrepancies in biological activity data across cell lines?

  • Methodological Answer : Variability in IC50 values (e.g., 38.6 nM vs. 278 nM in Pgp-expressing SKOV-3 cells) may stem from efflux pumps or metabolic differences . Strategies include:
  • Using isogenic cell pairs (e.g., parental vs. Pgp-transfected) to isolate resistance mechanisms.
  • Validating target engagement via Western blotting or thermal shift assays.
  • Adjusting assay conditions (e.g., serum-free media to reduce protein binding).

Q. What in silico methods predict pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular dynamics simulations assess solubility and membrane permeability. For pyrrolo[2,3-d]pyrimidines, LogP calculations (e.g., ~2.5 for N-ethyl derivatives) correlate with observed BBB penetration . QSAR models trained on analogues predict metabolic stability, highlighting susceptible sites (e.g., furan oxidation) .

Data Contradiction Analysis

Q. How are conflicting inhibition potencies among structural analogs addressed?

  • Methodological Answer : Discrepancies (e.g., 10-fold differences in IC50) are investigated through:
  • Crystallography : Resolving binding modes (e.g., pyrido[2,3-d]pyrimidine vs. pyrrolo[2,3-d]pyrimidine scaffolds) .
  • SAR Studies : Systematic substitution (e.g., methyl vs. propyl groups on position 6) to map steric tolerance .
  • Enzymatic Assays : Comparing inhibition constants (Ki) to rule out off-target effects .

Mechanistic Insights

Q. What is the hypothesized mechanism of action based on structural analogs?

  • Methodological Answer : Pyrido[2,3-d]pyrimidin-4-amine derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics . For kinase targets (e.g., EGFR), the planar pyrimidine ring occupies the ATP-binding pocket, while the furan-ethyl group extends into hydrophobic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.